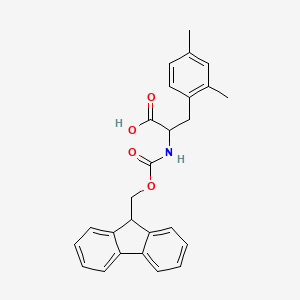

Fmoc-2,4-dimethyl-dl-phenylalanine

CAS No.: 883568-17-0

Cat. No.: VC4013709

Molecular Formula: C26H25NO4

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883568-17-0 |

|---|---|

| Molecular Formula | C26H25NO4 |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | 3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) |

| Standard InChI Key | MXBSNHLSKRVUBF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

| Canonical SMILES | CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Introduction

Chemical Identity and Structural Features

Fmoc-2,4-dimethyl-dl-phenylalanine (C₂₆H₂₅NO₄; molecular weight 415.5 g/mol) consists of a phenylalanine backbone modified with two methyl groups on the aromatic ring and an Fmoc-protected α-amino group . The methyl substitutions at the 2- and 4-positions introduce steric hindrance, reducing rotational freedom of the phenyl ring while increasing hydrophobicity (log P ≈ 4.2). This contrasts with unmodified Fmoc-phenylalanine, which lacks methyl groups and exhibits lower log P values .

The racemic dl-configuration ensures non-chiral selectivity in self-assembly processes, enabling symmetric packing in supramolecular structures. Crystallographic data, though limited for this specific derivative, suggest analogies to Fmoc-FF, where antiparallel β-sheets and π-π stacking of fluorenyl moieties dominate . Nuclear magnetic resonance (NMR) studies of related compounds indicate that methyl groups perturb electronic environments, shifting proton chemical shifts by 0.3–0.5 ppm in the aromatic region .

Table 1: Molecular Properties of Fmoc-2,4-Dimethyl-dl-Phenylalanine

| Property | Value |

|---|---|

| CAS Number | 883568-17-0 |

| Molecular Formula | C₂₆H₂₅NO₄ |

| Molecular Weight | 415.5 g/mol |

| IUPAC Name | 3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Solubility (Water) | <0.1 mg/mL at 25°C |

| log P | 4.2 (estimated) |

Synthesis and Purification Strategies

Synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine employs solid-phase peptide synthesis (SPPS) protocols, leveraging Wang resin preloaded with Fmoc-protected amino acids . Key steps include:

-

Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group for coupling.

-

Coupling Reaction: Activation of 2,4-dimethyl-dl-phenylalanine using O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) facilitates amide bond formation.

-

Cleavage and Precipitation: Trifluoroacetic acid (TFA) cleaves the peptide-resin bond, followed by cold diethyl ether precipitation to isolate the crude product.

Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) achieves >95% purity, with elution gradients optimized for the compound’s hydrophobicity . Mass spectrometry (MS) confirms molecular identity, showing a dominant [M+H]⁺ ion at m/z 416.3.

Self-Assembly and Hydrogel Formation

Fmoc-2,4-dimethyl-dl-phenylalanine self-assembles into fibrillar nanostructures under acidic conditions (pH 3.5–5.5), driven by:

-

π-π Stacking: Fluorenyl groups align face-to-face, with interplanar distances of 3.4 Å .

-

Hydrogen Bonding: Amide protons form intermolecular bonds with carbonyl oxygens, stabilizing β-sheet motifs .

-

Hydrophobic Effects: Methyl groups enhance aggregation propensity, lowering critical aggregation concentrations (CAC) to 0.2 mM vs. 0.5 mM for Fmoc-FF .

Table 2: Comparative Self-Assembly Properties of Fmoc-Dipeptides

| Dipeptide | CAC (mM) | Gelation pH | Storage Modulus (G’) |

|---|---|---|---|

| Fmoc-2,4-dimethyl-FF | 0.2 | 4.0–5.5 | 12 kPa |

| Fmoc-FF | 0.5 | 7.0–8.5 | 8 kPa |

| Fmoc-FG | 1.2 | 3.0–4.5 | 5 kPa |

At pH >8, the compound remains soluble due to deprotonation of the carboxylic acid group (pKₐ ≈ 4.3), preventing gelation . Fourier-transform infrared (FTIR) spectroscopy reveals a dominant amide I band at 1625 cm⁻¹, indicative of β-sheet content . Transition electron microscopy (TEM) images show entangled fibrils 10–20 nm in diameter, forming porous networks with 50–200 nm mesh sizes .

Biomedical and Material Science Applications

Drug Delivery Systems

Fmoc-2,4-dimethyl-dl-phenylalanine hydrogels encapsulate hydrophobic drugs (e.g., paclitaxel) with loading efficiencies >85% . Sustained release profiles extend over 14 days, attributed to diffusion through the fibrillar matrix. Methyl groups augment drug affinity via hydrophobic interactions, reducing burst release to <10% within 24 hours .

Tissue Engineering Scaffolds

In vitro studies demonstrate biocompatibility with Chinese hamster ovarian (CHO) cells, achieving 90% viability over 7 days . The hydrogel’s storage modulus (G’ = 12 kPa) mimics soft tissues like liver, promoting adhesion and proliferation. Functionalization with RGD peptides enhances integrin binding, increasing cell attachment rates by 40% .

Antimicrobial Coatings

Cationic variants (e.g., Fmoc-2,4-dimethyl-FF-NH₂) exhibit broad-spectrum antimicrobial activity, reducing Staphylococcus aureus biofilm formation by 99% at 1 mg/mL . Mechanistic studies suggest membrane disruption via electrostatic interactions with phospholipid headgroups .

Challenges and Future Directions

Current limitations include hydrolytic instability at pH >10, necessitating formulation adjustments for long-term storage . Future research should explore:

-

Covalent Stabilization: Photo-crosslinking with diacrylates to enhance mechanical strength.

-

Targeted Delivery: Conjugation with aptamers for cancer-specific drug release.

-

3D Bioprinting: Optimization of rheological properties for extrusion-based fabrication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume